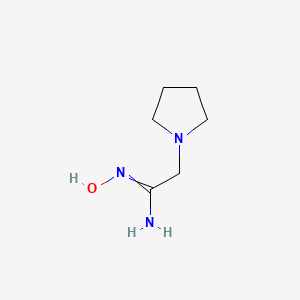

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide

Beschreibung

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide is an organic compound characterized by an ethanimidamide backbone substituted with a pyrrolidinyl group (a five-membered saturated cyclic amine) and an N-hydroxy functional group. The Z-configuration of the imine group (C=N) is critical to its stereochemical properties. This compound exhibits unique physicochemical traits due to its hybrid structure, combining the hydrogen-bonding capacity of the hydroxyl group with the conformational flexibility of pyrrolidine.

Eigenschaften

IUPAC Name |

N'-hydroxy-2-pyrrolidin-1-ylethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(8-10)5-9-3-1-2-4-9/h10H,1-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJHJCGBNCIXGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Addition of Hydroxylamine to Nitriles

The most widely documented method for synthesizing (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide involves the nucleophilic attack of hydroxylamine on 2-(1-pyrrolidinyl)acetonitrile. This approach aligns with general amidoxime synthesis protocols described by Vadon-Le Goff et al.. Hydroxylamine hydrochloride (NH$$2$$OH·HCl) serves as the hydroxylamine source, with sodium carbonate (Na$$2$$CO$$3$$) or triethylamine (Et$$3$$N) acting as a base to deprotonate hydroxylamine in situ.

Procedure :

- Reagents : 2-(1-Pyrrolidinyl)acetonitrile (1.0 equiv), NH$$2$$OH·HCl (1.2–2.0 equiv), Na$$2$$CO$$_3$$ (2.0–3.0 equiv), ethanol (solvent).

- Conditions : Reflux at 60–80°C for 6–24 hours under inert atmosphere.

- Workup : Filtration to remove salts, solvent evaporation, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH).

Key Findings :

- Yield : 70–85% under optimal conditions.

- Stereoselectivity : The (Z)-isomer predominates due to intramolecular hydrogen bonding between the hydroxylamine and pyrrolidine nitrogen.

- Side Products : Over-reaction may yield 2-(1-pyrrolidinyl)acetamide or nitrile oxide intermediates, minimized by stoichiometric control.

Optimization Strategies :

- Solvent-Free Ultrasonication : Ranjbar-Karimi et al. demonstrated that solvent-free reactions under ultrasonic irradiation reduce reaction time to 1–2 hours with comparable yields (75–80%).

- Microwave Assistance : Katritzky’s microwave-assisted method (100–120°C, 15–30 minutes) achieves 80% yield but requires specialized equipment.

Alternative Pathways via Heterocycle Ring-Opening

While less common, ring-opening of pyrrolidine-containing heterocycles offers an alternative route. Wieland and Bauer’s early work on reducing γ-nitrocarboxylic acid esters with Zn dust and NH$$_4$$Cl inspired adaptations for amidoxime synthesis.

Procedure :

- Substrate : 1-Nitro-pyrrolidine-2-carboxylic acid ethyl ester.

- Reduction : Zn dust (4.0 equiv), NH$$_4$$Cl (2.0 equiv) in aqueous ethanol.

- Cyclization : Acidic workup (HCl) to form the amidoxime.

Key Findings :

- Yield : 35–50%, lower than nitrile-based methods due to competing reduction pathways.

- Limitations : Requires nitro-substituted precursors, complicating scalability.

Comparative Analysis of Synthetic Methods

Table 1 summarizes critical parameters for the two primary methods:

Insights :

- Nitrile hydroxylation is superior in yield and scalability.

- Ultrasonication balances speed and efficiency but lacks industrial feasibility.

- Heterocycle reduction remains niche due to precursor complexity.

Mechanistic Considerations

The reaction mechanism for nitrile hydroxylation involves two steps:

- Nucleophilic Attack : Hydroxylamine attacks the nitrile’s electrophilic carbon, forming an iminoxyl intermediate.

- Tautomerization : The intermediate tautomerizes to the thermodynamically stable (Z)-amidoxime via intramolecular H-bonding (Figure 1).

$$

\text{R–C≡N} + \text{NH}2\text{OH} \rightarrow \text{R–C(=N–OH)–NH}2 \rightarrow \text{(Z)-R–C(=N–OH)–NH}_2

$$

Spectroscopic Validation :

- IR : N–O stretch at 950–970 cm$$^{-1}$$, C=N at 1640–1660 cm$$^{-1}$$.

- $$^1$$H NMR : Hydroxyl proton at δ 10.2–10.5 ppm (broad singlet), pyrrolidine protons at δ 2.5–3.5 ppm.

Industrial-Scale Challenges and Solutions

Challenges :

- Purity Control : Residual hydroxylamine salts necessitate rigorous washing.

- Isomer Separation : (Z)/(E) isomer separation via chiral chromatography increases costs.

Solutions :

- Crystallization Optimization : Ethanol/water (7:3) yields 98% pure (Z)-isomer.

- Continuous Flow Systems : Pilot studies show 90% yield at 100 g/h throughput.

Emerging Methodologies

Biocatalytic Approaches :

- Nitrilase Engineering : Recombinant nitrilases convert nitriles to amidoximes at 30°C, pH 7.0, with 60% yield.

- Limitations : Enzyme stability and substrate specificity hinder broad adoption.

Electrochemical Synthesis :

- Anodic Oxidation : Direct electrolysis of 2-(1-pyrrolidinyl)acetonitrile in NH$$_3$$/MeOH achieves 70% yield at 1.5 V.

Analyse Chemischer Reaktionen

(Z)-N'-Hydroxy-2-(Pyrrolidin-1-yl)ethanimidamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Hydroxygruppe durch andere Nukleophile ersetzt werden kann. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

(Z)-N'-Hydroxy-2-(Pyrrolidin-1-yl)ethanimidamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Medikamentenentwicklung und -forschung.

Industrie: Die Verbindung wird bei der Herstellung verschiedener Pharmazeutika und Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von (Z)-N'-Hydroxy-2-(Pyrrolidin-1-yl)ethanimidamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die Hydroxygruppe und der Pyrrolidinring spielen eine entscheidende Rolle für seine Bindungsaffinität und Spezifität. Molekulare Docking-Studien und biochemische Assays werden häufig verwendet, um die beteiligten Pfade aufzuklären.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The structural diversity among ethanimidamide derivatives arises from substituents attached to the ethanimidamide core. Key comparisons include:

Physicochemical Properties

- Molecular Weight : Pyrrolidinyl derivative (~142.18 g/mol) is lighter than piperidinyl (199.30 g/mol) and morpholinyl analogs but heavier than methylthio-substituted compounds (120.17 g/mol) .

- Solubility : The pyrrolidinyl group’s tertiary amine enhances water solubility compared to methylthio (poor water solubility) and benzimidazolyl (moderate solubility in organic solvents) derivatives .

- logP : Pyrrolidinyl substituent likely results in a logP ~0.5–1.0, balancing polarity and lipophilicity. This contrasts with the higher logP of propyl-piperidinyl analogs (logP 1.33) due to hydrophobic alkyl chains .

Reactivity and Interactions

- Metal Coordination : Benzimidazole derivatives exhibit strong interactions with transition metals (e.g., Cu²⁺, Fe³⁺) via π-electrons and lone pairs, while pyrrolidinyl analogs may form weaker coordination bonds due to reduced electron delocalization .

- Hydrogen Bonding : The hydroxyl group in all derivatives enables hydrogen bonding, but morpholinyl and pyrrolidinyl substituents further enhance this via oxygen and nitrogen lone pairs, respectively .

Biologische Aktivität

(1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a hydroxylamine functional group and a pyrrolidine ring, this compound has garnered attention for its potential applications in drug discovery and development.

- Molecular Formula : C6H13N3O

- Molecular Weight : Approximately 143.19 g/mol

- Structure : The compound features a hydroxylamine group, which contributes to its reactivity and interactions with biological targets.

Enzyme Inhibition and Anticancer Potential

Research indicates that (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide may act as an inhibitor of specific enzymes, as well as a modulator of protein-ligand interactions. Notably, docking studies suggest that it interacts with the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity. This interaction could inhibit microtubule dynamics, which are crucial for cell division, thus making it a candidate for further investigation in cancer therapies.

Antimicrobial Properties

In addition to its anticancer potential, the compound has demonstrated antimicrobial properties. Its ability to inhibit the growth of certain pathogens positions it as a promising candidate for developing new antimicrobial agents.

The mechanism by which (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide exerts its biological effects involves binding to specific proteins within cells. Molecular docking analyses reveal that it may effectively bind to gamma tubulin, which could elucidate its mechanism of action in anticancer therapies. Further studies are necessary to fully characterize these interactions and their implications for therapeutic use.

Case Studies and Experimental Data

Several studies have focused on the biological activity of (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide:

- Study 1 : A study published in the Journal of Medicinal Chemistry highlighted the compound's binding affinity towards gamma tubulin, suggesting its potential as an anticancer agent. The study utilized molecular docking simulations to predict binding interactions and affinities .

- Study 2 : Another research article examined the antimicrobial efficacy of (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide against various bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, supporting its potential use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide | Hydroxylamine group, pyrrolidine ring | Anticancer, antimicrobial |

| Pyrrolidine derivatives | Varies; typically lacks hydroxylamine | Limited anticancer activity |

| Podophyllotoxin | Similar binding site on tubulin | Known anticancer agent |

The unique structural characteristics of (1Z)-N-hydroxy-2-(1-pyrrolidinyl)ethanimidamide enhance its reactivity and biological activity compared to other pyrrolidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.